molecular formula C12H23NO4 B1478283 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid CAS No. 2097949-05-6

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid

Cat. No. B1478283
CAS RN: 2097949-05-6
M. Wt: 245.32 g/mol
InChI Key: KDWVZOSTSQKEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of butanoic acid, which is a short-chain fatty acid . It contains a pyrrolidine ring, which is a common structure in many natural compounds and drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic chemistry reactions . For instance, butyric acid derivatives can be produced using engineered bacteria .


Molecular Structure Analysis

The molecular structure of this compound would likely include a butanoic acid backbone with a pyrrolidine ring attached . The exact structure would depend on the positions of the functional groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical for carboxylic acids and pyrrolidines . For example, the carboxylic acid group could react with bases or alcohols, and the pyrrolidine ring could undergo various ring-opening reactions .


Physical And Chemical Properties Analysis

Based on its structure, the compound is likely to be a solid at room temperature . It would have a certain melting point, solubility, and other physical and chemical properties typical for organic compounds .

Scientific Research Applications

Synthesis and Therapeutic Agent Development

  • The compound and its analogs have been utilized in the synthesis of integrin inhibitors, specifically targeting the αvβ6 integrin. These inhibitors are of interest for the treatment of idiopathic pulmonary fibrosis, highlighting the compound's role in the development of inhaled therapeutic agents (Procopiou et al., 2018). This research exemplifies the application of diastereoselective synthesis techniques in creating compounds with high affinity and selectivity for specific integrins.

Material Synthesis and Chemical Properties

  • In another domain, these compounds have been pivotal in synthesizing materials with unique properties. For instance, the study of polymorphic mixtures of MPPO, a serotonin receptor blocker with different forms, A and B, has utilized similar compounds for crystallization studies. This research has provided insights into the seeding effect and polymorphic mixtures' compositions, showcasing the role of such compounds in understanding material science and pharmaceutical formulations (Nakata et al., 2009).

Antimicrobial and Antifungal Activities

  • The synthesis and evaluation of new heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties, have been another significant area of research. These compounds, derived from reactions involving 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, demonstrate the potential of such chemical frameworks in developing new therapeutic agents (Sayed et al., 2003).

Environmental Applications

  • Furthermore, the adsorptive properties of polymers derived from these compounds, such as poly(1-methylpyrrol-2-ylsquaraine) (PMPS) particles, have been explored for removing endocrine-disrupting chemicals from water. This research indicates the environmental applications of such compounds, offering alternatives to conventional adsorbents in water treatment technologies (Ifelebuegu et al., 2018).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be studied for its potential uses in medicine, materials science, or other fields. Further studies could also explore its synthesis, properties, and safety .

properties

IUPAC Name

2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-4-9(12(14)15)13-7-10(16-5-2)11(8-13)17-6-3/h9-11H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWVZOSTSQKEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(C(C1)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
Reactant of Route 2
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
Reactant of Route 3
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
Reactant of Route 4
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
Reactant of Route 5
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
Reactant of Route 6
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.